

Application Notes and Protocols for K118 in Long-Term Animal Studies

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Compound of Interest

Compound Name: K118

Cat. No.: B608289

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These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies with **K118**, a water-soluble inhibitor of SH2-containing inositol 5' phosphatase 1 (SHIP1). **K118** has shown promise in preclinical models for reversing age- and diet-associated obesity and metabolic syndrome.^{[1][2]}

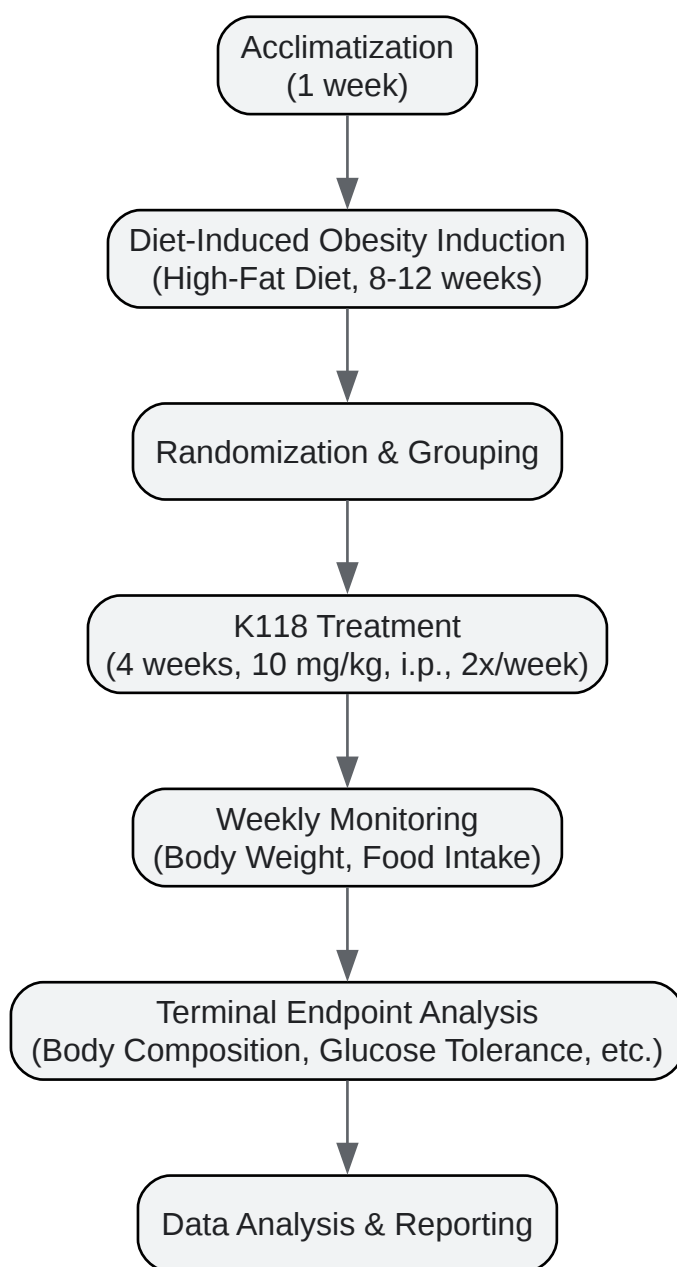
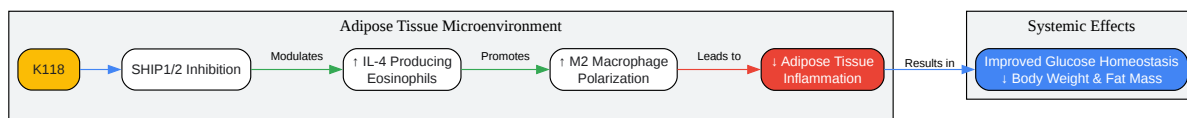
Introduction to K118

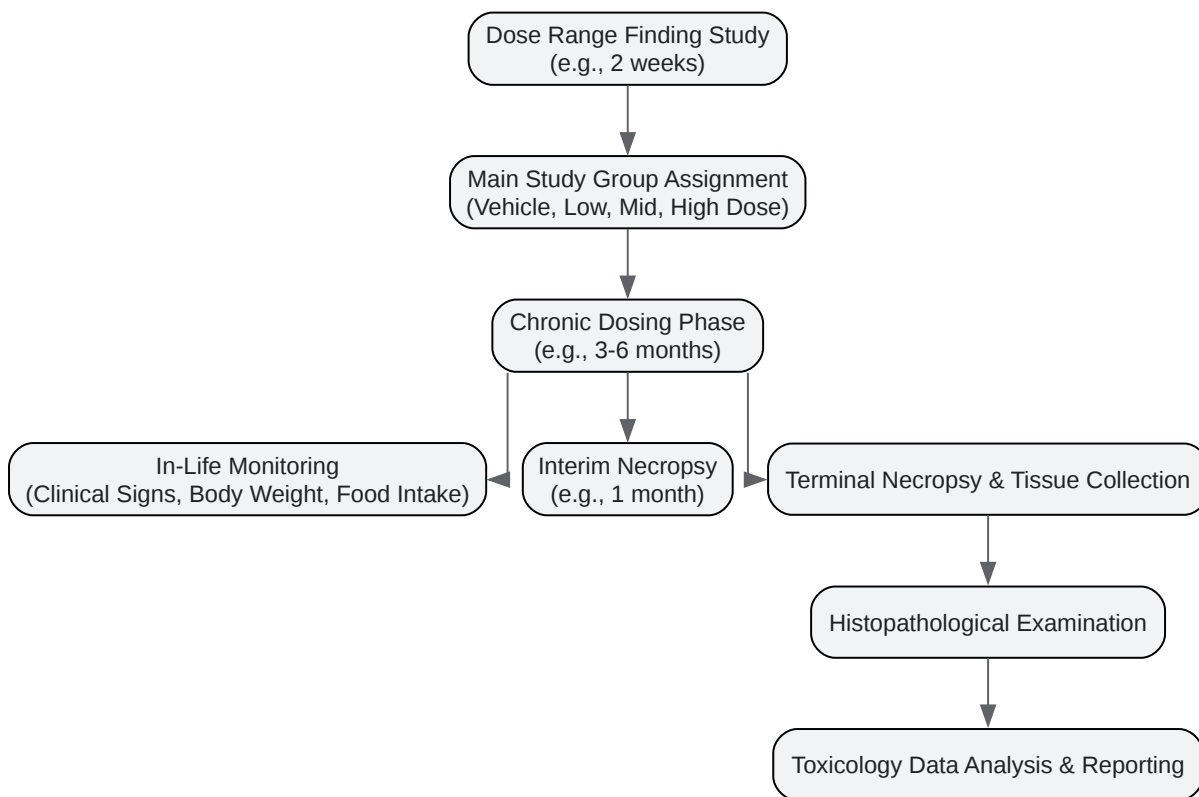
K118 is a small molecule inhibitor of SHIP1, an enzyme that plays a crucial role in intracellular signaling pathways, including the PI3K pathway. By inhibiting SHIP1, **K118** modulates immune responses and has demonstrated therapeutic potential in metabolic diseases.^{[1][3]} Preclinical studies in mice have shown that **K118** treatment can lead to significant reductions in body weight, and fat mass, and improvements in glucose homeostasis.^{[1][4]}

Mechanism of Action:

K118 is a pan-SHIP1/2 inhibitor, meaning it targets both SHIP1 and SHIP2 paralogs.^{[3][5]} SHIP1 is primarily expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed. The therapeutic effects of **K118** in metabolic disease are believed to be mediated through the modulation of immune cells within the visceral adipose tissue (VAT). Treatment with **K118** has been shown to increase the presence of IL-4-producing eosinophils, which in turn promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.^[1] This

shift in the immune microenvironment helps to reduce chronic inflammation associated with obesity and improve metabolic parameters.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for K118 in Long-Term Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608289#k118-treatment-schedule-for-long-term-animal-studies]

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